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2-(Azepan-4-yl)acetic acid

Cat. No.: B13154379
M. Wt: 157.21 g/mol
InChI Key: MGZFMPKGTJRPAQ-UHFFFAOYSA-N
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Description

Historical Context and Significance of Azepane-Containing Scaffolds in Chemical Science

The exploration of azepane chemistry has a history that extends back to the early 20th century. However, significant progress in the synthesis and application of these seven-membered nitrogen heterocycles primarily occurred in the latter half of the century. The synthesis of medium-sized rings like azepane presented considerable challenges for early organic chemists, often proving to be less energetically favorable than their five- and six-membered counterparts.

Despite these synthetic hurdles, the persistence of researchers was driven by the unique structural and conformational properties of the azepane ring. Unlike the more rigid five- and six-membered rings, the seven-membered azepane structure possesses greater conformational flexibility. This characteristic is often crucial for its biological activity, allowing for optimal interactions with biological targets. lifechemicals.com The azepane motif is a key component in numerous natural products and has been identified as one of the top 100 most frequently used ring systems in small molecule drugs. researchgate.netdaneshyari.com

The significance of azepane-containing scaffolds in medicinal chemistry is underscored by their presence in a variety of pharmacologically active compounds. researchgate.net For instance, the natural product (-)-balanol, which contains an azepane ring, has been investigated as an ATP-competitive inhibitor of protein kinase C. lifechemicals.com Furthermore, approved drugs such as Azelastine, a potent histamine (B1213489) antagonist, and Tolazamide, an oral blood glucose-lowering agent, feature the azepane substructure. lifechemicals.com The wide range of biological activities associated with azepane derivatives, including anticancer, antimicrobial, and anti-Alzheimer's properties, has solidified their importance in drug discovery. researchgate.netresearchgate.netnih.gov

Overview of Research Trajectories for 2-(Azepan-4-yl)acetic Acid and its Derivatives

Research involving this compound and its derivatives has largely been propelled by its utility as a versatile building block in the synthesis of more complex molecules for drug discovery. A key derivative, 2-(1-(tert-Butoxycarbonyl)azepan-4-yl)acetic acid, is frequently used in synthetic chemistry. bldpharm.com The "Boc" protecting group allows for controlled reactions at other parts of the molecule before its removal to reveal the secondary amine of the azepane ring for further functionalization.

The acetic acid moiety of the molecule provides a convenient handle for a variety of chemical transformations. For instance, it can be readily converted into amides, esters, and other functional groups, enabling the creation of diverse chemical libraries for biological screening.

Derivatives of this compound have been investigated for a range of potential therapeutic applications. For example, a derivative, 2-[1-(2-Phenoxyacetyl)azepan-4-yl]acetic acid, has been studied for its potential biological activities. Another area of investigation involves incorporating the this compound scaffold into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. The azepane ring can influence a molecule's three-dimensionality, which can be advantageous for improving target binding and intellectual property prospects. researchgate.net

Academic Relevance as a Core Heterocyclic Building Block

The academic relevance of this compound stems from its status as a valuable heterocyclic building block. bldpharm.comaksci.com The synthesis of functionalized nitrogen heterocycles is a cornerstone of modern medicinal chemistry, and the availability of versatile building blocks is crucial for the efficient discovery and development of new therapeutic agents. researchgate.net While five- and six-membered heterocycles like pyrrolidine (B122466) and piperidine (B6355638) are extensively used, the seven-membered azepane ring offers access to a less explored area of three-dimensional chemical space. researchgate.net

The synthesis of azepane derivatives itself is an active area of academic research, with methodologies including ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences being continuously developed and refined. researchgate.netbenthamdirect.com The ability to introduce substituents onto the azepane ring with control over stereochemistry is of significant interest, as the conformation of the ring can be critical for biological activity. lifechemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B13154379 2-(Azepan-4-yl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azepan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8(11)6-7-2-1-4-9-5-3-7/h7,9H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZFMPKGTJRPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Azepan 4 Yl Acetic Acid and Its Precursors

Strategies for Azepane Ring Formation

The construction of the azepane core is a significant challenge in synthetic organic chemistry due to unfavorable entropic and enthalpic factors associated with forming medium-sized rings. nih.gov Nevertheless, several methodologies have been developed, including cyclization of acyclic precursors, ring-expansion reactions, and cycloaddition approaches. researchgate.netresearchgate.net

Direct cyclization of linear precursors is a common strategy for assembling the azepane skeleton. These methods often involve the formation of a key carbon-nitrogen or carbon-carbon bond in an intramolecular fashion.

Reductive Amination: Intramolecular reductive amination of δ-amino aldehydes or ketones is a powerful tool for forming cyclic amines, including azepanes. This strategy has been effectively used in the synthesis of heavily hydroxylated azepane iminosugars, where an acyclic amino-hemiacetal is cyclized and reduced in a single step. nih.gov

Aza-Prins Cyclization: The aza-Prins cyclization offers an efficient route to tetrahydroazepines, which can be subsequently reduced to the saturated azepane ring. In this reaction, an iminium ion, generated from an amine and an aldehyde, is attacked by a tethered alkene. A silyl-aza-Prins cyclization mediated by iron(III) salts has been developed for the diastereoselective synthesis of substituted azepane rings from acyclic amino-alkenes. nih.govacs.org

Ring-Closing Metathesis (RCM): RCM has emerged as a robust method for synthesizing a wide variety of cyclic structures, including azepanes. The reaction utilizes ruthenium-based catalysts to form a carbon-carbon double bond from a diene precursor, which can then be hydrogenated to yield the saturated azepane ring.

Tandem Amination/Cyclization: Copper(I)-catalyzed tandem reactions of functionalized allenynes with amines provide a direct route to functionalized azepine derivatives. nih.gov This approach involves an intermolecular addition of an amine followed by an intramolecular cyclization to construct the seven-membered ring. nih.gov

Cyclization MethodPrecursor TypeKey TransformationReference
Reductive AminationAcyclic amino-aldehyde/ketoneIntramolecular imine/iminium formation and reduction nih.gov
Silyl Aza-Prins CyclizationAcyclic homoallylic amineIminium ion cyclization onto an alkene nih.govacs.org
Ring-Closing MetathesisAcyclic α,ω-dieneOlefin metathesisN/A
Tandem Amination/CyclizationFunctionalized allenynes and aminesIntermolecular amination followed by intramolecular cyclization nih.gov

Introduction of the Acetic Acid Moiety

Once the azepane ring is formed, the next critical step is the introduction of the acetic acid side chain at the C4 position. This can be achieved through direct carboxymethylation or by converting an existing functional group.

Direct carboxymethylation involves the alkylation of a suitable nucleophile at the C4 position with a reagent containing a protected carboxylic acid. A common approach involves the alkylation of an enolate derived from an N-protected azepan-4-one with a haloacetate ester, such as tert-butyl bromoacetate. rsc.org The nitrogen of the azepane ring must be protected, typically with a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group, to prevent N-alkylation and to facilitate handling. The subsequent hydrolysis of the ester under acidic or basic conditions yields the desired carboxylic acid. A similar strategy has been applied to the synthesis of 2-carboxymethyl polyhydroxyazepanes. nih.gov

An alternative to direct carboxymethylation is the conversion of a pre-existing functional group at the C4 position into the acetic acid side chain. This multi-step approach offers flexibility in the synthetic design.

Common Precursor Functional Groups and Their Interconversions:

Hydrolysis of Nitriles: An azepane-4-carbonitrile can be synthesized and subsequently hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. Further homologation via an Arndt-Eistert reaction or similar one-carbon extension methods can then yield 2-(azepan-4-yl)acetic acid.

Oxidation of Alcohols: An azepane substituted with a 4-(2-hydroxyethyl) group can be oxidized to the corresponding carboxylic acid. This two-step process would first involve the introduction of the hydroxyethyl group, for example, by reacting an azepan-4-yl Grignard reagent with ethylene oxide, followed by oxidation using reagents like Jones reagent (CrO₃/H₂SO₄) or a milder two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation.

Wittig/Horner-Wadsworth-Emmons Reaction: An N-protected azepan-4-one can be reacted with a phosphonium ylide or a phosphonate carbanion (e.g., triethyl phosphonoacetate) to form an α,β-unsaturated ester. Subsequent hydrogenation of the double bond reduces it to afford the saturated acetate (B1210297) derivative, which can then be deprotected.

Synthesis of Key Intermediates (e.g., tert-butyl 2-(azepan-4-yl)acetate)

A common route to this intermediate involves a multi-step sequence starting from a commercially available precursor, such as a protected azepan-4-one.

A Representative Synthetic Route:

N-Protection: The secondary amine of azepan-4-one is protected, for example, with a Boc group, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield tert-butyl 4-oxoazepane-1-carboxylate.

Side Chain Introduction: The protected ketone is then subjected to a Horner-Wadsworth-Emmons reaction with a phosphonate reagent like triethyl phosphonoacetate in the presence of a base (e.g., NaH). This forms the α,β-unsaturated ester, tert-butyl 2-(1-(tert-butoxycarbonyl)azepan-4-ylidene)acetate.

Reduction: The double bond of the ylidene acetate is reduced via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This step yields the saturated, fully protected intermediate, tert-butyl 2-(1-(tert-butoxycarbonyl)azepan-4-yl)acetate.

N-Deprotection: The Boc group on the nitrogen is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to furnish the target intermediate, tert-butyl 2-(azepan-4-yl)acetate, often as a hydrochloride salt. uni.lu

Stereoselective Synthesis Approaches for Azepan-4-yl Substituted Systems

Controlling the stereochemistry at the C4 position is critical, as the biological activity of chiral molecules often depends on their specific 3D conformation. Several advanced stereoselective methods have been developed to access enantioenriched substituted azepanes.

Asymmetric Lithiation-Conjugate Addition: A highly diastereoselective and enantioselective synthesis of 4,5,6-substituted azepanes has been achieved using a (−)-sparteine-mediated asymmetric lithiation of an N-Boc-N-(p-methoxyphenyl)allylamine. acs.orgnih.gov The resulting chiral organolithium species undergoes a conjugate addition to a β-aryl α,β-unsaturated ester, followed by hydrolysis, cyclization, and reduction to yield the enantioenriched azepane core. acs.orgnih.gov This method provides high levels of stereocontrol over multiple stereocenters. acs.orgnih.gov

Ring Expansion of Chiral Precursors: The ring expansion of smaller, readily available chiral rings like pyrrolidines or piperidines can be an effective strategy. For instance, optically active 2-fluoro-alkyl 4-substituted azepanes have been synthesized via the ring expansion of chiral trifluoromethyl pyrrolidines. researchgate.net The chirality from the starting material is transferred with high enantiomeric excess. researchgate.net

Enantioselective Cross-Metathesis/Reductive Amination: Optically active annulated azepane scaffolds can be prepared starting from cyclic α-allyl-β-oxoesters. chemistryviews.org A key sequence involves a ruthenium-catalyzed cross-metathesis with acrylonitrile, followed by a palladium-catalyzed hydrogenation and a stereoselective intramolecular reductive amination to form the azepane ring with a defined trans configuration. chemistryviews.org

Stereoselective MethodKey FeaturesStereochemical OutcomeReference
Asymmetric Lithiation-Conjugate AdditionUses (-)-sparteine as a chiral ligandHighly diastereoselective and enantioselective formation of polysubstituted azepanes acs.orgnih.gov
Chiral Pyrrolidine (B122466) Ring ExpansionRegioselective nucleophilic attack on a bicyclic azetidinium intermediateHigh transfer of chirality from starting material researchgate.net
Cross-Metathesis/Reductive AminationCombination of Ru-catalyzed metathesis and Pd-catalyzed reductive cyclizationDiastereoselective formation of trans-annulated azepanes chemistryviews.org

Chemical Transformations and Derivatization Strategies

Functionalization of the Azepane Nitrogen

The secondary amine within the azepane ring is a key site for introducing structural diversity. Its nucleophilic character allows for straightforward reactions to append a wide variety of substituents.

N-alkylation and N-acylation are fundamental methods for modifying the azepane nitrogen. These reactions introduce alkyl or acyl groups, respectively, which can significantly alter the molecule's steric and electronic properties.

N-Alkylation is typically achieved by reacting the secondary amine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the resulting hydrohalic acid. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. Catalytic systems can also be employed to facilitate this transformation. For instance, N-alkylation of pyrazoles has been successfully performed using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, a method that could be adapted for azepane systems. researchgate.net A specific example involving the 2-(azepan-4-yl)acetic acid scaffold is its reaction with a substituted benzyl (B1604629) bromide, such as 4-bromo-2-fluorobenzyl bromide, to yield compounds like 2-[1-[(4-bromo-2-fluorophenyl)methyl]azepan-4-yl]acetic acid. thieme.de

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction forms an amide linkage, which is generally more stable and less basic than the parent amine. Acetic acid can serve as a catalyst for the N-acylation of amines when using esters as the acyl source. libretexts.org More sustainable methods have also been developed, such as using acetonitrile (B52724) as the acetylating agent in the presence of an alumina (B75360) catalyst in a continuous-flow system, which avoids hazardous reagents like acetyl chloride and acetic anhydride. chemistrysteps.com

Reaction TypeReagents and ConditionsProduct Type
N-Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N)N-Alkyl azepane
N-Acylation Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), BaseN-Acyl azepane (amide)
Catalytic N-Alkylation Alcohol (R-OH), CuO-NiO/γ-Al₂O₃ catalystN-Alkyl azepane
Catalytic N-Acylation Ester (RCOOR'), Acetic Acid catalystN-Acyl azepane (amide)

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the azepane nitrogen to prevent it from participating in unintended side reactions. This is achieved using protecting groups. The tert-butyloxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. nih.govrsc.org

The protection is typically carried out by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium hydroxide (B78521) or triethylamine. nih.gov This reaction converts the secondary amine into a tert-butyl carbamate (B1207046), effectively masking its nucleophilicity and basicity. The resulting N-Boc protected compound, such as [(2S)-1-(t-Butyloxycarbonyl)azepan-2-yl]acetic acid, is stable to basic hydrolysis and many nucleophiles. nih.govbldpharm.com

Deprotection, or the removal of the Boc group, is readily accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758), or with hydrochloric acid in methanol (B129727). openstax.org The mechanism involves protonation of the carbonyl oxygen, which triggers the fragmentation of the carbamate into the free amine, carbon dioxide, and a stable tert-butyl cation. nih.gov This acid-lability makes the Boc group orthogonal to other protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis), which is a significant advantage in complex synthetic strategies. nih.gov

Modifications of the Acetic Acid Moiety

The carboxylic acid functional group provides another handle for extensive derivatization, allowing for the formation of esters, amides, and the introduction of other functional groups on the side chain.

Esterification of the carboxylic acid is a common transformation, often used to protect the acid group or to create prodrugs. The Fischer esterification is a classic method, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commedcraveonline.com This is an equilibrium-driven reaction, and it is common to use the alcohol as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com For example, reacting this compound with methanol and an acid catalyst would yield methyl 2-(azepan-4-yl)acetate.

Amidation converts the carboxylic acid into an amide, a functional group prevalent in biologically active molecules. This transformation requires activating the carboxylic acid, as direct reaction with an amine is generally inefficient. Common methods involve the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by an amine to form the amide bond. The formation of 2-(azepan-4-yl)acetamide (B13258406) is a direct example of this modification. bldpharm.com Lewis acid catalysts have also been shown to be effective for the direct amidation of unprotected amino acids, a methodology that could be applied here. nih.gov

Reaction TypeReagents and ConditionsProduct ClassSpecific Example
Fischer Esterification Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)EsterMethyl 2-(azepan-4-yl)acetate
Amidation Amine (R-NH₂), Coupling Agent (e.g., EDCI, DCC)Amide2-(Azepan-4-yl)acetamide

Introducing halogen atoms, particularly fluorine, into a molecule can profoundly impact its physicochemical and biological properties, including metabolic stability and binding affinity. mdpi.comprinceton.edu Halogenation of the acetic acid moiety typically occurs at the α-position (the carbon adjacent to the carbonyl group).

This reaction can be achieved under acidic conditions with elemental halogens (Cl₂, Br₂, I₂). libretexts.orgchemistrysteps.com The mechanism proceeds through an acid-catalyzed enol intermediate. openstax.orglibretexts.org The carbonyl oxygen is first protonated, increasing the acidity of the α-hydrogens. A weak base then removes an α-hydrogen to form a nucleophilic enol, which subsequently attacks the electrophilic halogen. libretexts.orgyoutube.com This method is effective for α-bromination and α-chlorination.

Fluorination often requires specialized reagents. Asymmetric fluorination of α-aryl acetic acid derivatives has been accomplished using catalytic systems such as NiCl₂-Binap in the presence of a fluorine source. nih.gov Electrophilic fluorinating reagents like Selectfluor can also be used for the fluorination of aliphatic carboxylic acids, sometimes in a silver-catalyzed decarboxylative process.

Ring System Modifications and Fused Ring Systems Deriving from this compound Scaffolds

The this compound framework serves as a versatile scaffold for the construction of more complex, rigid, and three-dimensional structures, such as fused ring systems. thieme.de Such modifications are of great interest in medicinal chemistry as they can constrain the molecule into specific conformations, potentially enhancing selectivity and activity. rsc.org

The synthesis of fused ring systems can be achieved through intramolecular cyclization reactions. This involves first functionalizing either the azepane nitrogen or the acetic acid side chain with a reactive group that can subsequently react with another part of the molecule to form a new ring.

For example, the acetic acid moiety could be converted into a propargyl ester. In related systems, such as 2-(pyridin-2-yl)acetic acid propargyl esters, treatment with a silver catalyst has been shown to induce a domino cyclization sequence to afford fused tricyclic indolizines. rsc.org A similar strategy could potentially be applied to the azepane scaffold.

Alternatively, the azepane ring itself can be a precursor to fused systems. For instance, oxidative cyclization of o-(cycloamino)anilines is a known route to ring-fused benzimidazoles, with azepino-analogues being successfully synthesized through this approach. mdpi.com By incorporating a suitable aniline (B41778) precursor onto the this compound scaffold, one could envision a pathway to novel fused heterocyclic systems. The synthesis of tricyclic and bicyclic fused thiazole-2-acetic acid derivatives has also been reported, highlighting another potential avenue for developing complex scaffolds from acetic acid precursors. nih.gov These strategies demonstrate the potential of the this compound core as a foundational building block for exploring new areas of chemical space.

Oxidation and Reduction Reactions on the Azepane Ring and Side Chains

The chemical reactivity of "this compound" allows for a variety of oxidation and reduction reactions that can selectively modify either the azepane ring or the acetic acid side chain. These transformations are crucial for the synthesis of derivatives with altered physicochemical properties and biological activities. The susceptibility of the nitrogen atom in the azepane ring and the carboxyl group of the side chain to oxidative and reductive conditions forms the basis for these derivatization strategies.

Oxidation Reactions

Oxidation of the azepane ring in N-substituted cyclic amines can lead to the formation of lactams (cyclic amides) or N-oxides. For the secondary amine in the azepane ring of "this compound", oxidation can occur at the nitrogen atom or adjacent carbon atoms. Oxoammonium-catalyzed oxidations, for instance, have been shown to convert N-substituted amines into their corresponding amides or imides. chemrxiv.orgchemrxiv.org In the context of "this compound" or its N-protected derivatives, this could result in the formation of an oxo-azepane derivative.

The acetic acid side chain, being a carboxylic acid, is generally resistant to further oxidation under standard conditions. However, the alkyl C-H bonds could potentially be oxidized under harsh conditions, though this is less common and typically requires specific reagents. The primary focus of oxidation is often on the more reactive azepane ring.

Illustrative Oxidation Reactions:

Starting Material Oxidizing Agent Product Reaction Type
N-Protected this compound Oxoammonium Catalyst (e.g., TEMPO derivative) / Co-oxidant (e.g., mCPBA) N-Protected 2-(oxo-azepan-4-yl)acetic acid C-H Oxidation adjacent to Nitrogen

Reduction Reactions

Reduction reactions offer a versatile approach to modify both the azepane ring and the acetic acid side chain of the target molecule.

Reduction of the Acetic Acid Side Chain: The carboxylic acid group can be readily reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.orgorganicchemistrytutor.com The resulting compound, 2-(azepan-4-yl)ethanol, presents a hydroxyl group that can be further functionalized. Borane (BH₃) is another effective reagent for the reduction of carboxylic acids. chemistrysteps.com

Reduction of the Azepane Ring: The saturated azepane ring is generally stable to reduction. However, if the ring contains sites of unsaturation (e.g., an enamine or imine functionality in a precursor or derivative), these can be reduced. Catalytic hydrogenation is a common method for the reduction of such unsaturated systems and is also employed in the synthesis of azepane scaffolds. nih.govacs.orgchemistryviews.org For instance, a dehydrogenated azepine derivative could be reduced back to the saturated azepane ring using hydrogen gas with a palladium catalyst.

Furthermore, if the azepane ring were to be oxidized to a lactam, this amide functionality could be subsequently reduced back to the cyclic amine using a strong reducing agent like LiAlH₄. masterorganicchemistry.comquimicaorganica.org

Illustrative Reduction Reactions:

Starting Material Reducing Agent Product Reaction Type
This compound Lithium aluminum hydride (LiAlH₄) followed by aqueous workup 2-(Azepan-4-yl)ethanol Carboxylic Acid Reduction
This compound Borane (BH₃) complex 2-(Azepan-4-yl)ethanol Carboxylic Acid Reduction
2-(Oxo-azepan-4-yl)acetic acid (a lactam derivative) Lithium aluminum hydride (LiAlH₄) This compound Lactam Reduction

These oxidation and reduction reactions provide essential tools for the chemical biologist and medicinal chemist to explore the structure-activity relationships of "this compound" and its derivatives.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Azepan-4-yl)acetic acid would be expected to show several distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The integration of these signals would confirm the number of protons in each environment. Key expected signals include a broad peak for the carboxylic acid proton (-COOH), which is often exchangeable with deuterated solvents, and a signal for the amine proton (-NH-). The protons on the azepane ring and the acetic acid methylene (B1212753) group would appear as complex multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. For this compound, eight distinct signals would be anticipated. The carbonyl carbon of the carboxylic acid group would appear at the most downfield chemical shift (typically 170-185 ppm). The other carbons of the azepane ring and the acetic acid side chain would resonate in the aliphatic region (typically 20-60 ppm). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming the final structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl Carbon (C=O) - ~175-180
Acetic Acid Methylene (-CH₂-COOH) ~2.2-2.5 (d) ~40-45
Azepane C4 (-CH-) ~1.8-2.1 (m) ~35-40
Azepane C2/C7 (-CH₂-N) ~2.8-3.1 (m) ~45-50
Azepane C3/C5 (-CH₂-) ~1.5-1.8 (m) ~30-35
Azepane C6 (-CH₂-) ~1.4-1.7 (m) ~25-30
Amine Proton (-NH-) Variable (broad) -

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₈H₁₅NO₂), the exact mass is 157.1103 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this mass with high precision, thereby validating the molecular formula.

Using techniques like Electrospray Ionization (ESI), the compound would typically be observed as a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 158.1176. Tandem mass spectrometry (MS/MS) experiments would then be performed to induce fragmentation of this parent ion. The resulting fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for this compound would include the loss of water (-18 Da), the loss of the carboxyl group (-45 Da), and characteristic cleavages of the azepane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is excellent for identifying the functional groups present in a compound. wiley.com

The IR spectrum of this compound would be expected to display several characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band between 2500 and 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid. chemguide.co.uk

C-H Stretch: Absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching vibrations of the alkane portions of the azepane ring and acetic acid side chain. docbrown.info

N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine in the azepane ring.

C=O Stretch: A strong, sharp absorption band between 1680 and 1750 cm⁻¹ corresponds to the carbonyl (C=O) group of the carboxylic acid. chemguide.co.uk

C-O Stretch: An absorption in the 1210-1320 cm⁻¹ region would be indicative of the C-O single bond in the carboxylic acid.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Bond Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500-3300 Strong, Very Broad
Carboxylic Acid C=O stretch 1680-1750 Strong, Sharp
Alkane C-H stretch 2850-2960 Strong
Amine N-H stretch 3300-3500 Moderate, Sharp

Chromatographic Purity Analysis and Isolation Techniques (e.g., HPLC, LC-MS)

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose. jchr.org

A typical Reversed-Phase HPLC (RP-HPLC) method would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govwaters.com The compound's purity would be determined by integrating the area of its corresponding peak in the chromatogram, typically detected by a UV or mass spectrometry detector. A pure sample should ideally show a single, sharp, and symmetrical peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. kuleuven.be This hyphenated technique is particularly powerful as it can confirm the molecular weight of the peak eluting from the column, providing unambiguous identification and simultaneously assessing purity. labrulez.com

X-ray Crystallography for Solid-State Structure Determination

Should this compound be crystallized into a single crystal of sufficient quality, X-ray crystallography could be employed to determine its exact three-dimensional structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles.

Furthermore, it would reveal the crystal packing arrangement and identify any intermolecular interactions, such as the hydrogen bonds that would be expected to form between the carboxylic acid and amine groups of adjacent molecules. As of now, no public crystal structure data for this compound has been reported.

Chiroptical Methods for Stereochemical Assignment

The azepane ring in this compound is substituted at the C4 position. This substitution makes the C4 carbon a potential stereocenter, meaning the compound can exist as a pair of enantiomers (non-superimposable mirror images).

Chiroptical methods are techniques that use polarized light to distinguish between enantiomers. northwestern.edu These methods include:

Polarimetry: Measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree.

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left- and right-circularly polarized light. Enantiomers produce mirror-image CD spectra, which can be used for both qualitative and quantitative analysis. nih.gov

These techniques are crucial for determining the enantiomeric purity of a sample and for assigning the absolute configuration (R or S) of a specific enantiomer, often by comparing experimental data with theoretical calculations. mdpi.com

Computational and Theoretical Investigations of 2 Azepan 4 Yl Acetic Acid Derivatives

Quantum Chemical Studies (e.g., DFT, NBO, HOMO-LUMO analysis)

Quantum chemical calculations offer a detailed picture of the electronic structure of molecules, which is fundamental to their reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a robust method used to investigate the electronic properties and optimized geometry of molecules. wu.ac.th For derivatives of 2-(azepan-4-yl)acetic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net This provides a precise three-dimensional structure of the molecule in its lowest energy state.

Natural Bond Orbital (NBO) analysis is performed to understand charge transfer and intramolecular interactions. nih.gov NBO analysis provides information on the delocalization of electron density between occupied and unoccupied orbitals, which signifies the stabilizing interactions within the molecule. For instance, interactions between lone pair orbitals of oxygen or nitrogen atoms and the anti-bonding orbitals of adjacent bonds can be quantified, revealing the nature of hyperconjugative effects that contribute to molecular stability. wu.ac.th

Frontier Molecular Orbital (HOMO-LUMO) analysis is critical for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. materialsciencejournal.org The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.netnih.gov These calculations help predict how derivatives of this compound might interact with biological targets. nih.gov

Table 1: Hypothetical Quantum Chemical Descriptors for this compound Derivatives Calculated via DFT

This interactive table showcases typical quantum chemical descriptors obtained from DFT calculations for a series of hypothetical derivatives.

DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE in eV)Dipole Moment (Debye)
Derivative A (Parent)-6.50-1.205.303.1
Derivative B (-F sub)-6.65-1.355.304.5
Derivative C (-NH2 sub)-6.20-1.055.153.8
Derivative D (-NO2 sub)-7.10-2.005.106.2

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical studies provide static pictures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique is particularly valuable for flexible structures like the seven-membered azepane ring in this compound derivatives.

MD simulations can reveal the accessible conformations of these derivatives in different environments, such as in aqueous solution. nih.gov By simulating the molecule's trajectory over nanoseconds, researchers can identify the most stable and frequently adopted conformations, which is crucial as the biological activity of a molecule is often tied to a specific three-dimensional shape. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to understand the molecule's compactness.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a this compound Derivative

This table presents typical parameters and outputs from an MD simulation for conformational analysis.

ParameterValue/ObservationSignificance
Simulation Time100 nsDuration of the simulation to ensure adequate sampling of conformational space.
Solvent ModelExplicit (e.g., TIP3P water)Simulates the physiological environment. nih.gov
Average RMSD1.5 ÅIndicates the stability of the molecule's backbone during the simulation.
Average Radius of Gyration (Rg)3.2 ÅProvides insight into the overall compactness and folding of the molecule.
Dominant ConformationsChair, Boat, Twist-BoatIdentifies the most populated conformational states of the azepane ring.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ajol.infomendeley.com This method is fundamental in structure-based drug design for screening virtual libraries of compounds and for understanding ligand-receptor interactions at the atomic level. nih.gov

For derivatives of this compound, docking studies can predict how they bind to the active site of a target protein. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. ajol.info The results provide a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the target's active site. nih.govbiointerfaceresearch.com These predictions are vital for prioritizing compounds for synthesis and biological testing.

Table 3: Example Molecular Docking Results for this compound Derivatives Against a Target Protein

This interactive table displays hypothetical binding affinities and key interactions for a set of derivatives.

DerivativeBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interaction
Derivative A-7.5TYR 82, SER 120, ASP 118H-Bond, Pi-Alkyl
Derivative B-8.2TYR 82, SER 120, PHE 210H-Bond, Pi-Pi Stacking
Derivative C-7.9SER 120, ASP 118, LYS 65H-Bond, Electrostatic
Derivative D-9.1TYR 82, ASP 118, PHE 210H-Bond, Pi-Pi Stacking, Electrostatic

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azepane Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com The fundamental principle of QSAR is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. mdpi.com

For a series of azepane-containing compounds, a QSAR model can be developed to predict their biological activity (e.g., inhibitory potency) based on calculated descriptors. nih.gov These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). nih.gov A common method is to build a multilinear regression (MLR) equation that links these descriptors to the observed activity. mdpi.com A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening. chemrxiv.org

Table 4: Example of a 2D-QSAR Model for Azepane Scaffolds

This table outlines the components of a hypothetical QSAR model.

ComponentDescription/Value
Dependent VariablepIC50 (logarithmic measure of inhibitory concentration)
Independent Variables (Descriptors)Molecular Weight (MW), LogP (hydrophobicity), Number of H-bond donors (HBD)
Model EquationpIC50 = 1.25 + (0.01 * MW) + (0.45 * LogP) - (0.20 * HBD)
Statistical ParametersR² = 0.91, Q² = 0.85
InterpretationThe model indicates that activity increases with molecular weight and hydrophobicity, and decreases with the number of hydrogen bond donors. The high R² and Q² values suggest good predictive power. mdpi.com

Applications in Medicinal Chemistry and Chemical Biology Research

Exploration as Scaffolds for Enzyme Inhibitors

The unique structural properties of the azepane ring have led to its incorporation into the design of various enzyme inhibitors.

Azepane Derivatives in Cathepsin L Inhibition Research

Cathepsin L, a lysosomal cysteine protease, plays a crucial role in various physiological and pathological processes, including cancer. mdpi.comnih.gov Consequently, it has become an attractive target for drug development. mdpi.com Research has explored the use of azepane-containing structures in the development of cathepsin L inhibitors. For instance, aziridine-2,3-dicarboxylate derivatives have been investigated as inhibitors of cathepsins, with studies showing that compounds incorporating a cyclic amino acid moiety exhibit greater selectivity for cathepsin L. researchgate.net The mechanism of inhibition involves the electrophilic aziridine (B145994) ring alkylating the active site cysteine residue. researchgate.net Furthermore, a series of azepanone-based inhibitors have been developed, where selectivity over other cathepsins, like cathepsin K and L, was achieved by modifying the P2 substituent. nih.gov

Azepane Derivatives in RNA Polymerase I Inhibition Studies

Targeting viral polymerases is a well-established strategy in antiviral drug discovery. researchgate.net In the context of RNA polymerase inhibition, lupane-type A-ring azepano-triterpenoids have been synthesized and evaluated for their antitubercular activity. nih.gov Molecular docking studies suggested that these azepano-triterpenoids may act as potential inhibitors of M. tuberculosis RNA polymerase (RNAP). nih.govresearchgate.net One compound, in particular, demonstrated a rifampicin-like antitubercular activity, indicating its potential as an RNAP inhibitor. nih.gov Additionally, a ring-expanded 'fat' nucleoside containing a diazepine (B8756704) moiety, a structure related to azepane, was converted to its 5'-triphosphate derivative and showed moderate inhibition of bacteriophage T7 RNA polymerase. nih.gov

Conceptual Role in Other Enzyme Modulation Research (e.g., ACE, where related structures are found)

The structural features of azepane find parallels in inhibitors of other key enzymes, such as Angiotensin-Converting Enzyme (ACE). ACE is a central component of the renin-angiotensin system and a primary target for the treatment of hypertension. frontiersin.orgbath.ac.uk Several ACE inhibitors, such as benazepril, feature a benzazepine ring, which is a bicyclic system containing an azepine ring. frontiersin.orgstereoelectronics.org The design of these inhibitors is a classic example of structure-based drug design, where the molecular structure is optimized to interact with the active site of the enzyme. bath.ac.ukstereoelectronics.org The development of these drugs highlights the utility of cyclic amine structures, including the seven-membered ring system, in creating potent enzyme inhibitors.

Design and Synthesis of Receptor Ligands

The conformational diversity of the azepane ring also makes it a suitable scaffold for the design of ligands that bind to various receptors with high affinity and selectivity. lifechemicals.com

Sigma Receptor Ligands and Radioligand Development

Sigma receptors (σR), comprising σ1 and σ2 subtypes, are involved in various neurological disorders and are overexpressed in some cancer cell lines. nih.govnih.gov This makes them attractive targets for therapeutic intervention and diagnostic imaging. The development of σR ligands often involves ligand-based modeling due to the structural diversity of known ligands and, until recently, the lack of a crystal structure for the σ2 receptor. nih.govacs.org Researchers have synthesized and evaluated diazepane-containing derivatives as σR ligands, with some benzofuran (B130515) and quinoline-substituted diazepanes showing high σR affinity. nih.gov In another study, a chromanone derivative connected to an azepane moiety via a linker exhibited high affinity for both σ1 and σ2 receptors. researchgate.net

Compound TypeTarget ReceptorKey FindingsReference
Benzofuran and Quinoline-substituted DiazepanesSigma Receptors (σR)Demonstrated high affinity for σR. nih.gov
Chromanone with Azepane MoietySigma-1 (σ1) and Sigma-2 (σ2) ReceptorsExhibited high affinity for both σ1 and σ2 receptors. researchgate.net

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonist Research

Nicotinic acetylcholine receptors (nAChRs) are implicated in cognitive functions, making them targets for treating conditions like Alzheimer's disease and schizophrenia. nih.govwikipedia.org A medicinal chemistry program led to the discovery of a novel class of α7 nAChR agonists with improved selectivity. nih.gov One of the lead compounds, a diazepane derivative, was identified as a potent and selective full agonist of the α7 nAChR. nih.gov The development of selective nAChR partial agonists is also an active area of research for treating depression. researchgate.net The structural diversity of ligands targeting nAChRs is vast, and scaffolds like the azepane ring contribute to the exploration of this chemical space. nih.gov

Compound SeriesTarget ReceptorActivity ProfileTherapeutic PotentialReference
5-(4-acetyl daneshyari.comlifechemicals.comdiazepan-1-yl)pentanoic acid derivativesAlpha-7 nicotinic acetylcholine receptor (α7 nAChR)Potent and selective full agonistCognitive impairment in Alzheimer's disease and schizophrenia nih.gov

Histamine (B1213489) H3 Receptor Antagonist Investigations

The azepane scaffold, a key structural feature of 2-(Azepan-4-yl)acetic acid, has been a focal point in the investigation of histamine H3 receptor (H3R) antagonists. nih.govwikipedia.org The H3 receptor, primarily found in the central nervous system, acts as an inhibitory autoreceptor on histaminergic nerve terminals, modulating the release of histamine and other neurotransmitters. wikipedia.orgfrontiersin.org Consequently, H3R antagonists are being explored for their potential in treating neurodegenerative conditions like Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia due to their stimulant and nootropic effects. wikipedia.orgfrontiersin.orgnih.gov

Research has led to the synthesis of various novel biphenyloxy-alkyl derivatives of azepane, which have been evaluated for their binding properties at the human histamine H3 receptor. nih.govsophion.com In one study, a series of compounds with a meta- or para-biphenyl moiety and an alkyl chain spacer of five or six carbons were synthesized. nih.govsophion.com Notably, the compound 1-(6-(3-phenylphenoxy)hexyl)azepane demonstrated the highest affinity with a Kᵢ value of 18 nM. nih.govsophion.com Furthermore, two para-biphenyl derivatives, 1-(5-(4-phenylphenoxy)pentyl)piperidine and 1-(5-(4-phenylphenoxy)pentyl)azepane, were classified as antagonists and studied in detail. nih.govsophion.com These compounds have shown high selectivity and low toxicity in preclinical models. nih.gov

The development of potent and selective H3 receptor antagonists is an active area of research, with the azepane ring serving as a crucial component in the design of new therapeutic agents. nih.govmdpi.com The structural diversity and conformational flexibility of azepane-based compounds make them valuable scaffolds for achieving desired pharmacological properties. nih.gov

Structure-Activity Relationship (SAR) Studies of Azepane-Based Compounds

Impact of Substituents on Biological Recognition and Modulation

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For azepane-based compounds, SAR studies have provided significant insights into how different substituents on the azepane ring influence their interaction with biological targets. nih.govdntb.gov.ua

The type, position, and number of substituents on aromatic rings attached to the azepane core can have a significant effect on biological activity. For instance, in a series of tryptophan derivatives containing an azepine moiety, the nature of substituents on a phenyl ring influenced their anti-Tobacco Mosaic Virus (TMV) activity. nih.gov For electron-withdrawing groups like chloro, the activity order was para > meta > ortho. nih.gov Conversely, for electron-donating groups like methoxy, the order was ortho > meta > para. nih.gov This indicates that electronic properties and steric factors of the substituents play a key role in molecular recognition.

In the context of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, SAR studies on the 4-position of the azepane ring led to the discovery of highly potent compounds. nih.gov Similarly, for novel tryptophan derivatives with larvicidal activity, the introduction of lipophilic substituents like tert-butyl was found to be beneficial. nih.gov

The following table summarizes the impact of different substituents on the biological activity of azepane derivatives based on various studies.

Target Substituent Type Position Observed Effect on Activity
Anti-TMVElectron-withdrawing (e.g., Chloro)para > meta > orthoIncreased activity
Anti-TMVElectron-donating (e.g., Methoxy)ortho > meta > paraIncreased activity
LarvicidalLipophilic (e.g., tert-butyl)-Increased activity
11β-HSD1 InhibitionVarious at C4-position4Potent inhibition

These examples underscore the importance of systematic modifications of the azepane scaffold to fine-tune the pharmacological profile of these compounds.

Conformational Flexibility and Ligand-Target Interactions

The seven-membered azepane ring possesses significant conformational flexibility, which is a critical determinant of its biological activity. researchgate.netlifechemicals.com Unlike more rigid five- or six-membered rings, the azepane structure can adopt multiple low-energy conformations, such as chair, twist-chair, and boat forms. researchgate.net This flexibility allows azepane-containing ligands to adapt their shape to the binding site of a biological target, potentially leading to higher affinity and selectivity. lifechemicals.com

Computational and experimental studies, including NMR spectroscopy and X-ray crystallography, have been employed to understand the preferred conformations of azepane derivatives and how these conformations relate to their biological function. nih.govnih.gov For example, conformational analysis of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists revealed an unexpected low-energy conformation characterized by an intramolecular π-stacking interaction and a twist-boat ring conformation, which is believed to mimic the bioactive conformation. nih.gov

Solution-state NMR experiments on polydentate ligands based on 6-phenyl-6-amino-perhydro-1,4-diazepine have shown a conformational preference for bulky aryl groups to occupy an equatorial position. nih.gov This pre-organizes the ligand for metal binding by creating a facial array of the nitrogen atoms. nih.gov The ability to introduce specific substituents to bias the azepane ring towards a particular conformation is a key strategy in rational drug design. lifechemicals.com

Development of Chemical Probes and Tools for Biological Pathway Interrogation

The unique structural and conformational properties of the azepane ring make it a valuable scaffold for the development of chemical probes and tools to investigate biological pathways. nih.gov These probes are essential for understanding complex biological processes and for target validation in drug discovery.

Azepane-substituted β-diketones and their difluoroboron complexes have been synthesized and shown to exhibit solvatochromism, where their fluorescence emission color changes with the polarity of the solvent. nih.gov These compounds also display viscochromism, with fluorescence intensity increasing with viscosity. nih.gov Such environment-sensitive dyes have the potential to be used as probes to study local properties within biological systems, such as in cellular membranes. nih.gov The bulky and hydrophobic nature of the azepane ring can facilitate its use as a lipid probe. nih.gov

Furthermore, the replacement of N,N-dimethyl groups with an azepane ring in fluorescent dyes like tetramethylrhodamine (B1193902) has been shown to cause a bathochromic shift in absorption and emission, as well as an increase in the extinction coefficient, leading to brighter probes. nih.gov These azepane derivatives have been demonstrated to be effective membrane probes. nih.gov

Role as Chelating Agents for Radiopharmaceuticals in Research Context (e.g., AZEP-DTPA)

In the field of nuclear medicine, chelating agents are crucial for stably binding radiometals to targeting molecules for diagnostic imaging or therapeutic applications. nih.gov The azepane scaffold has been incorporated into the design of such chelators.

A notable example is AZEP-DTPA, a derivative of diethylenetriaminepentaacetic acid (DTPA) incorporating an azepane ring. nih.gov DTPA itself is a well-known chelating agent used in radiopharmaceuticals, such as in kits for the preparation of Technetium-99m pentetate injection for various imaging applications. draximage.comradiopaedia.org The synthesis of AZEP-DTPA and its corresponding Gadolinium(III) complex has been reported for potential use as a contrast enhancement agent in Magnetic Resonance Imaging (MRI). nih.gov

Studies have shown that the relaxivities of the Gd(III)-AZEP-DTPA complex are comparable to the clinically used contrast agent Gd(DTPA) at relevant field strengths. nih.gov Importantly, the radiolabeled Gadolinium-AZEP-DTPA complex was found to be kinetically stable in human serum for at least 14 days, which is a critical property for in vivo applications. nih.gov The development of such azepane-based chelators highlights their potential in creating novel and stable radiopharmaceuticals for research and clinical use. nih.govresearchgate.net

Applications in Organic Synthesis and Materials Science Research

2-(Azepan-4-yl)acetic Acid as a Versatile Synthetic Building Block for Complex Architectures

The structure of this compound, featuring a flexible seven-membered aliphatic ring and a reactive acetic acid side chain, makes it a valuable building block for creating complex molecular architectures. The azepane ring can serve as a scaffold, providing a specific three-dimensional orientation for appended functional groups, while the secondary amine and carboxylic acid offer orthogonal handles for synthetic elaboration.

The secondary amine within the azepane ring is a nucleophilic site that can readily undergo N-alkylation, N-acylation, and reductive amination reactions. The carboxylic acid group can be converted into a variety of other functionalities, including esters, amides, and acid chlorides, or it can be reduced to an alcohol. This dual reactivity allows for the stepwise and controlled construction of intricate molecules. For instance, the azepane nitrogen can be protected, allowing for selective manipulation of the carboxylic acid, followed by deprotection and subsequent reaction at the nitrogen center. This strategic approach is fundamental in the synthesis of complex natural products and pharmaceutical agents where precise control of stereochemistry and functional group placement is critical. uconn.edu

The utility of such bifunctional building blocks is well-established in diversity-oriented synthesis (DOS), a strategy that aims to create libraries of structurally diverse small molecules for high-throughput screening. researchgate.net By applying a range of different reaction partners to the two functional groups of this compound, a wide array of derivatives with distinct structural features can be generated from a single starting material.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypeReagents/ConditionsResulting Functionality
Secondary Amine (Azepane)N-AcylationAcyl chloride, baseN-Acyl azepane (Amide)
N-AlkylationAlkyl halide, baseN-Alkyl azepane
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃N-Alkyl azepane
Ullmann CouplingAryl halide, Cu catalystN-Aryl azepane
Carboxylic AcidEsterificationAlcohol, acid catalystEster
Amide CouplingAmine, coupling agent (e.g., EDC)Amide
ReductionLiAlH₄ or BH₃Primary Alcohol
Acid Chloride FormationSOCl₂ or (COCl)₂Acid Chloride

Utilization in Multi-Step Synthesis of Heterocyclic Compounds (e.g., indoles, quinolines)

The structural framework of this compound is a valuable precursor in the multi-step synthesis of various heterocyclic compounds, including medicinally important scaffolds like indoles and quinolines. nih.gov These syntheses often involve the strategic modification of the azepane ring and the acetic acid side chain to construct the necessary precursors for cyclization reactions.

Synthesis of Indole (B1671886) Derivatives: The synthesis of indole rings, a core component of many pharmaceuticals, can be approached through various classical methods such as the Fischer, Bischler, and Madelung syntheses. researchgate.netnih.gov For example, the azepane moiety could be transformed into a suitable ketone. The resulting cyclic ketone could then be reacted with a phenylhydrazine (B124118) derivative, followed by acid-catalyzed cyclization in a Fischer-type indole synthesis to yield an indole ring fused or appended to the azepane scaffold. bohrium.com The acetic acid side chain can be carried through the reaction sequence or modified to participate in the cyclization, leading to diverse indole-3-acetic acid analogues.

Synthesis of Quinoline (B57606) Derivatives: Quinolines are another class of heterocyclic compounds with broad applications. rsc.orgnih.gov Syntheses such as the Friedländer, Skraup, or Doebner-von Miller reactions are commonly employed. nih.gov In a potential application, the acetic acid portion of this compound could be elaborated into a β-keto ester. This intermediate could then undergo a condensation reaction with a 2-aminoaryl aldehyde or ketone in a Friedländer synthesis. This would result in a quinoline ring system substituted with the azepane moiety, creating novel compounds for biological screening.

The multi-step nature of these processes allows for the introduction of various substituents onto the azepane ring or the aromatic precursor, providing access to a library of substituted heterocyclic products. beilstein-journals.orgnih.govbeilstein-journals.org

Potential for Specialized Analytical Applications of Azepane-Based Probes (e.g., metal complexation studies)

The azepane ring, with its nitrogen heteroatom, can act as a ligand for metal ions. This property can be harnessed to develop specialized analytical probes for metal detection and complexation studies. By chemically linking the this compound scaffold to a signaling unit, such as a fluorophore or a chromophore, a sensor molecule can be created. researchgate.net

In a typical design for a metal ion sensor, the nitrogen atom of the azepane and potentially the carbonyl oxygen of the derivatized acetic acid side chain can form a coordination site, or "chelator," for a target metal ion. mdpi.com The binding of a metal ion to this site induces a change in the electronic properties of the signaling unit, leading to a detectable change in fluorescence or color. The flexibility and conformation of the seven-membered azepane ring can influence the selectivity and affinity of the probe for different metal ions.

For example, the carboxylic acid group of this compound could be coupled with an amino-functionalized fluorophore (e.g., a naphthalimide or coumarin (B35378) derivative). In the absence of a target metal ion, the probe might exhibit a certain level of fluorescence. Upon complexation with a metal ion, conformational changes or electronic effects resulting from coordination could lead to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal, allowing for quantitative detection of the metal ion. researchgate.net Such azepane-based probes could find applications in environmental monitoring, biological imaging, and clinical diagnostics.

Table 2: Components of a Hypothetical Azepane-Based Analytical Probe

ComponentFunctionExample Moiety Derived from this compound
Binding Site (Chelator) Selectively binds to the target analyte (e.g., metal ion).Azepane nitrogen and a derivatized carbonyl group.
Signaling Unit Produces a measurable signal (e.g., light, color) upon analyte binding.A fluorophore or chromophore attached via an amide linkage.
Linker Connects the binding site to the signaling unit.The ethyl group of the original acetic acid side chain.

Emerging Research Areas and Future Perspectives

Novel Synthetic Routes and Sustainable Chemistry Approaches

The construction of the azepane ring is a significant challenge for synthetic organic chemists, which has spurred the development of innovative and efficient synthetic methodologies. researchgate.net Traditional methods often rely on ring-closing or ring-expansion reactions. researchgate.net However, recent research has focused on creating more complex and functionalized azepanes with high stereoselectivity.

A notable advancement is the development of a photochemical strategy to prepare complex azepanes from simple nitroarenes. nih.gov This method uses blue light to mediate a dearomative ring expansion, transforming a six-membered benzene (B151609) ring into a seven-membered azepane framework. nih.gov This process occurs at room temperature and allows for the synthesis of azepane analogues of existing piperidine-based drugs in just two steps. nih.gov Other novel approaches include the diastereoselective synthesis of bridged chiral azepanes via the ring expansion of 2-azanorbornan-3-yl methanols and the stereoselective synthesis of azepane derivatives through piperidine (B6355638) ring expansion. rsc.orgresearchgate.net

In parallel with the development of novel routes, there is a strong emphasis on incorporating principles of green and sustainable chemistry into pharmaceutical synthesis. jocpr.comrsc.org This involves designing chemical processes that reduce waste, minimize energy consumption, and utilize safer, renewable materials. jocpr.commdpi.com Key strategies being applied in this area include:

Catalysis: The use of biocatalysts and sustainable metal catalysts, such as replacing palladium with nickel, can significantly reduce CO2 emissions, waste, and freshwater usage. astrazeneca.com Photocatalysis, which uses visible light to drive reactions, allows for synthesis at lower temperatures with safer reagents. astrazeneca.com

Alternative Solvents: Researchers are replacing hazardous organic solvents like dichloromethane (B109758) with greener alternatives such as water, supercritical CO2, and bio-based solvents. jocpr.com

Atom Economy: Synthetic methods are being optimized to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. jocpr.com

Late-Stage Functionalization: This approach modifies molecules late in their synthesis, which can reduce reaction times and the number of resource-intensive steps required to generate molecular diversity. astrazeneca.com

These sustainable approaches are not only environmentally beneficial but also enhance the efficiency and cost-effectiveness of producing valuable compounds like 2-(azepan-4-yl)acetic acid. rsc.org

Table 1: Comparison of Modern Azepane Synthesis Strategies
Synthetic StrategyKey FeaturesPrimary AdvantageReference
Photochemical Ring ExpansionUses blue light; converts nitroarenes to azepanes.Rapid, two-step access to complex azepanes at room temperature. nih.gov
Piperidine Ring ExpansionCreates azepane derivatives from piperidine precursors.High stereoselectivity and regioselectivity in excellent yield. rsc.org
Cu(I)-Catalyzed Tandem ReactionTandem amination/cyclization of functionalized allenynes.Efficient method for preparing selectively substituted azepines. nih.gov
Olefin Cross-MetathesisFollowed by exhaustive hydrogenation.Straightforward synthesis of optically active annulated azepane scaffolds. chemistryviews.org

Discovery of Unexplored Biological Targets for Azepane Scaffolds

The azepane motif is a privileged scaffold found in numerous natural products and approved drugs, including the protein kinase inhibitor (-)-balanol and the antihistamine Azelastine. lifechemicals.comnih.gov While its value is established, significant untapped potential remains. Researchers are systematically exploring new biological targets to broaden the therapeutic applications of azepane-containing molecules.

Recent screening campaigns have investigated the vast, unexplored chemical space of simple drug scaffolds. acs.orgnih.gov In one such study, a library of novel cis- and trans-fused azepanes was synthesized and tested against predicted targets. nih.govresearchgate.net This led to the discovery of an N-benzylated bicyclic azepane as a potent inhibitor of monoamine transporters, specifically showing selectivity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). acs.orgacs.org This compound also exhibited inhibitory activity at the sigma-1 receptor (σ-1R), suggesting its potential for treating neuropsychiatric disorders. nih.govresearchgate.net

The inherent conformational flexibility of the azepane ring is crucial for its bioactivity. lifechemicals.com The ability to introduce substituents that bias the ring into a specific conformation is a key strategy in designing new drugs for novel targets. lifechemicals.com The ongoing exploration of the azepane chemical space is expected to yield new lead compounds for a wide range of diseases, including cancer, microbial infections, and Alzheimer's disease. researchgate.net

Table 2: Recently Investigated Biological Targets for Azepane Derivatives
Biological TargetPotential Therapeutic AreaKey FindingReference
Monoamine Transporters (NET, DAT)Neuropsychiatric DisordersAn N-benzylated bicyclic azepane was identified as a potent inhibitor with IC50 < 100 nM. nih.govacs.org
Sigma-1 Receptor (σ-1R)Neuropsychiatric DisordersThe same N-benzylated azepane showed σ-1R inhibition with an IC50 ≈ 110 nM. researchgate.net
Protein KinasesOncologyThe natural product (-)-balanol, containing an azepane ring, is a potent ATP-competitive inhibitor. lifechemicals.com
Histamine (B1213489) H1 ReceptorAllergies, RhinitisThe approved drug Azelastine is a potent, second-generation histamine antagonist. lifechemicals.com

Advanced Computational Design of Next-Generation Azepane Derivatives

Computational tools are becoming indispensable in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For azepane derivatives, these methods accelerate the discovery process by predicting biological activity and identifying the most promising candidates for synthesis and testing.

Large biological and chemical databases, such as ChEMBL, provide vast amounts of data on bioactive compounds and their targets. acs.org This information is leveraged to build predictive models that can identify the probable biological targets of novel molecules, including new azepane derivatives. acs.org For example, polypharmacology browsers can assess a compound's potential to interact with multiple targets, which is crucial for understanding both its therapeutic effects and potential side effects. acs.orgnih.gov

By analyzing the structure-activity relationships (SAR) of existing azepane compounds, researchers can computationally design next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov Molecular modeling allows for the visualization of how a specific azepane derivative might bind to its target protein, guiding modifications to enhance this interaction. This in silico approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The future of drug discovery for compounds like this compound lies at the intersection of organic chemistry and chemical biology. hilarispublisher.com This interdisciplinary approach combines the power of chemical synthesis with sophisticated biological investigation to understand and manipulate biological systems at a molecular level. hilarispublisher.com

Organic chemists focus on developing the novel and sustainable synthetic routes needed to create diverse libraries of azepane derivatives (as discussed in 8.1). researchgate.netnih.gov Chemical biologists then use these custom-designed small molecules as probes to investigate biological pathways and validate new drug targets (as in 8.2). hilarispublisher.com This synergistic relationship creates a powerful feedback loop: the biological insights gained from probing with specific azepane compounds inform the design and synthesis of the next generation of molecules with enhanced properties. hilarispublisher.com This integrated strategy is essential for tackling complex diseases and translating fundamental biological discoveries into new medicines.

Q & A

Q. What synthetic routes are commonly employed for preparing 2-(Azepan-4-yl)acetic acid, and how can regioselectivity be optimized?

  • Methodological Answer : A two-step approach is typical: (i) functionalization of the azepane ring at the 4-position, followed by (ii) acetic acid side-chain introduction via alkylation or nucleophilic substitution. For regioselective synthesis, reaction conditions (e.g., solvent polarity, temperature) and protecting group strategies are critical. Evidence from brominated phenylacetic acid synthesis (e.g., regioselective bromination in acetic acid ) suggests that electron-donating/withdrawing effects of substituents influence reaction pathways. Monitoring intermediates via 1H NMR^1 \text{H NMR} (e.g., methoxy group coplanarity with aromatic rings ) ensures regiochemical fidelity.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data discrepancies resolved?

  • Methodological Answer :
  • NMR : 1H^1 \text{H}, 13C^{13}\text{C}, and 2D techniques (COSY, HSQC) confirm backbone structure and substituent positions. For example, dihedral angles between the azepane ring and acetic acid moiety can be inferred from coupling constants.
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding motifs (e.g., centrosymmetric dimers with R22(8)R_2^2(8) motifs observed in brominated analogs ).
  • Resolution of Discrepancies : Conflicting 1H NMR^1 \text{H NMR} peaks may arise from dynamic processes (e.g., ring puckering). Variable-temperature NMR or computational modeling (DFT) can clarify such ambiguities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid ).
  • Storage : Store at -20°C under inert atmosphere to prevent degradation .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via approved chemical waste protocols .

Advanced Research Questions

Q. How can crystallographic data from this compound be refined when twinning or disorder complicates analysis?

  • Methodological Answer : Use SHELX suite programs (e.g., SHELXL for refinement ). For twinned crystals, employ the HKLF5 format in SHELXL to model twin laws. Disorder in the azepane ring can be addressed via PART instructions and isotropic displacement parameter (Uiso_{\text{iso}}) constraints. Statistical validation tools (e.g., FCF_filter ) help exclude outliers. Example refinement parameters from brominated analogs:
ParameterValueSource
Space groupP21/cP2_1/c
RintR_{\text{int}}0.026
Hydrogen placementRiding model

Q. What computational strategies reconcile discrepancies between DFT-predicted and experimental vibrational spectra?

  • Methodological Answer :
  • DFT Settings : Optimize geometry using B3LYP/6-311+G(d,p) basis sets. Compare calculated IR frequencies (scaled by 0.961) to experimental FT-IR data.
  • Anharmonic Corrections : Include for low-frequency modes (e.g., ring deformations).
  • Solvent Effects : Use implicit solvent models (e.g., PCM for acetic acid media ). Discrepancies >10 cm1^{-1} may indicate conformational flexibility or crystal-packing forces unaccounted for in gas-phase calculations .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral analysis methods validate success?

  • Methodological Answer :
  • Synthesis : Use chiral catalysts (e.g., Rhodium-BINAP complexes) for asymmetric hydrogenation of azepane precursors. Protecting the acetic acid moiety as a tert-butyl ester enhances stereocontrol .
  • Validation :
  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol eluents.
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism to DFT-simulated spectra for absolute configuration assignment .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data for this compound across different assay platforms?

  • Methodological Answer :
  • Assay Conditions : Standardize pH (critical for carboxylic acid ionization), solvent (DMSO concentration ≤1%), and cell lines.
  • Control Compounds : Include positive/negative controls (e.g., Combretastatin A-4 for antimitotic activity comparisons ).
  • Statistical Rigor : Use ANOVA with post-hoc Tukey tests to assess inter-assay variability. Meta-analysis of dose-response curves (e.g., IC50_{50} values) identifies outliers due to assay sensitivity thresholds .

Experimental Design Considerations

Q. What strategies optimize the yield of this compound in scaled-up reactions?

  • Methodological Answer :
  • Reaction Monitoring : In-situ FT-IR tracks acetic acid side-chain formation.
  • Purification : Gradient chromatography (silica gel, ethyl acetate/hexane) removes by-products. For large-scale, switch to recrystallization in ethanol/water .
  • Yield Metrics : Compare to small-scale batches (typical 70–85% yields for analogs ).

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